2-Methylheptanamide
Description
2-Methylheptanamide (CAS 4164-91-4) is an aliphatic amide with the molecular formula C₈H₁₇NO and an approximate molecular weight of 143.23 g/mol (calculated from atomic weights). Its structure features a seven-carbon chain with a methyl group at the second position and a terminal amide group (-CONH₂).
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-methylheptanamide |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) |
InChI Key |
DEOUZFWSQWEPGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(=O)N |
Synonyms |
2-methylheptanamide methylpentylacetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-Methylheptanamide, such as amide bonds, alkyl chains, or branching:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 4164-91-4 | C₈H₁₇NO | ~143.23 | Primary amide, branched alkyl |
| Ethylphenidate Hydrochloride | 19716-79-1 | C₁₄H₁₉NO₂·HCl | ~269.76 | Ester, tertiary amine (salt) |
| N-[2-[2-(Dimethylamino)ethylamino]ethyl]heptanamide | - | C₁₃H₂₉N₃O | 243.39 | Amide, tertiary amine |
| Ethyl 2-acetylheptanoate | 24317-94-0 | C₁₁H₂₀O₃ | 200.28 | Ester, ketone |
Key Observations:
- Branching vs.
- Functional Groups: Unlike esters (e.g., Ethyl 2-acetylheptanoate), amides exhibit greater hydrolytic stability due to stronger resonance stabilization .
- Amino Modifications: N-[2-[2-(Dimethylamino)ethylamino]ethyl]heptanamide contains tertiary amines, enhancing basicity and solubility in acidic environments compared to this compound .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: this compound’s logP is likely lower than Ethyl 2-acetylheptanoate due to the amide’s polarity but higher than N-[2-(Dimethylamino)ethyl]heptanamide, which has ionizable amines .
- Bioavailability : The amide group in this compound may hinder rapid absorption compared to esters, which are more prone to enzymatic cleavage .
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